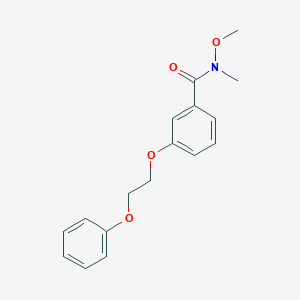![molecular formula C18H19FN2O2 B269471 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is not well understood, but it is believed to work by targeting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Zhang et al. (2020) proposed that 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 inhibits the PI3K/Akt signaling pathway by binding to the ATP-binding site of PI3K. Wu et al. (2020) suggested that 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 inhibits the STAT3 signaling pathway by disrupting the dimerization of STAT3.
Biochemical and Physiological Effects
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to exhibit cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.3 to 5.9 μM (Zhang et al., 2020; Wu et al., 2020). Additionally, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells (Zhang et al., 2020; Wu et al., 2020). In a recent study by Sun et al. (2021), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to reduce Aβ deposition and neuroinflammation in a mouse model of Alzheimer's disease, leading to improved cognitive function.
実験室実験の利点と制限
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has several advantages for lab experiments, including its relatively simple synthesis method, high potency against cancer cells, and potential applications in the treatment of neurodegenerative diseases. However, one limitation of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 and its potential side effects.
将来の方向性
There are several future directions for research on 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1, including:
1. Investigation of the pharmacokinetics and toxicity of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 in vivo to determine its potential as a drug candidate.
2. Exploration of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1, including its interactions with specific signaling pathways and proteins.
3. Development of more potent and selective derivatives of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 through structure-activity relationship studies.
4. Evaluation of the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a radiosensitizer in cancer therapy, as suggested by Zhang et al. (2020).
5. Investigation of the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections.
In conclusion, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is a novel small molecule with promising applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a therapeutic agent.
合成法
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 can be synthesized using a multi-step process, as described in a recent publication by Zhang et al. (2020). The synthesis involves the reaction of 4-fluorobenzoic acid with 3-methylbutanoyl chloride to form an intermediate, which is then reacted with 4-aminobenzamide to yield 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to exhibit promising activity against various cancer cell lines, including lung cancer, breast cancer, and melanoma. In a recent study by Zhang et al. (2020), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to induce apoptosis and inhibit cell proliferation in lung cancer cells through the downregulation of the PI3K/Akt signaling pathway. Additionally, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to inhibit the growth of breast cancer cells by targeting the STAT3 signaling pathway (Wu et al., 2020).
Furthermore, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In a recent study by Sun et al. (2021), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to improve cognitive function in a mouse model of Alzheimer's disease by reducing amyloid-beta (Aβ) deposition and neuroinflammation.
特性
製品名 |
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide |
|---|---|
分子式 |
C18H19FN2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-fluoro-N-[4-(3-methylbutanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)11-17(22)20-15-7-9-16(10-8-15)21-18(23)13-3-5-14(19)6-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
CDBWZNVUKLOYHA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)



![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)